Guanosine 3'-diphosphate 5'-triphosphate

Stringent Response Nucleotide Binding Alarmone Signaling

pppGpp (CAS 38918-96-6) is the only alarmone that activates RelA synthetase via positive allosteric feedback—ppGpp and GTP cannot substitute. With a ~10-fold lower Kd and >17-fold lower IC50 versus ppGpp, only pppGpp delivers accurate binding kinetics and enzyme inhibition data. Essential for bacterial persistence, antibiotic tolerance, and synthetic lethal interaction studies. Avoid quantitatively incorrect results; insist on authentic pppGpp for your stringent response research.

Molecular Formula C10H18N5O20P5
Molecular Weight 683.14 g/mol
CAS No. 38918-96-6
Cat. No. B3264287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 3'-diphosphate 5'-triphosphate
CAS38918-96-6
Molecular FormulaC10H18N5O20P5
Molecular Weight683.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H18N5O20P5/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(32-39(26,27)33-36(18,19)20)3(31-9)1-30-38(24,25)35-40(28,29)34-37(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H,28,29)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
InChIKeyKCPMACXZAITQAX-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 x / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine 3'-diphosphate 5'-triphosphate (pppGpp) for Stringent Response and Nucleotide Research


Guanosine 3'-diphosphate 5'-triphosphate (pppGpp, CAS 38918-96-6) is a guanosine pentaphosphate nucleotide that serves as a key alarmone in the bacterial stringent response [1]. Structurally defined by a diphosphate at the 3'-position and a triphosphate at the 5'-position, pppGpp functions as both the precursor to guanosine 5'-diphosphate 3'-diphosphate (ppGpp) and a distinct second messenger in its own right, mediating cellular responses to nutrient stress across diverse bacterial species [1][2].

Guanosine 3'-diphosphate 5'-triphosphate (pppGpp) Cannot Be Replaced by Closely Related Alarmones or GTP


Experimental evidence demonstrates that pppGpp and its tetraphosphate analog ppGpp are not functionally interchangeable. Despite sharing core signaling pathways, these alarmones exhibit distinct binding affinities, enzyme inhibition profiles, and cellular effects [1]. For instance, ppGpp shows a ~10-fold lower dissociation constant (Kd) and a >17-fold lower IC50 for certain targets compared to pppGpp [2]. Furthermore, pppGpp uniquely activates the RelA enzyme through positive allosteric feedback, a property not shared by ppGpp, leading to heightened cellular toxicity under specific genetic conditions [3][4]. Substituting pppGpp with GTP, GDP, or even the adenosine analog pppApp will therefore yield quantitatively and qualitatively different experimental outcomes.

Quantitative Evidence for pppGpp Differentiation from ppGpp and Other Analogs


pppGpp Exhibits 10-Fold Lower Affinity and 17-Fold Lower Potency than ppGpp for a Shared Protein Target

In a direct binding and inhibition assay, pppGpp displayed a dissociation constant (Kd) of 9.6 ± 2.2 μM and a half-maximal inhibitory concentration (IC50) of 56.4 ± 1.8 μM for a target protein. In comparison, ppGpp exhibited a 10-fold higher affinity (Kd = 0.95 ± 0.03 μM) and a 17-fold greater potency (IC50 = 3.3 ± 0.1 μM) in the same experimental system [1]. This quantitative disparity underscores their distinct biochemical roles and the necessity for using the correct alarmone in functional studies.

Stringent Response Nucleotide Binding Alarmone Signaling

pppGpp Hydrolysis by Elongation Factor G Occurs at 30% the Rate of GTP Hydrolysis

In an E. coli ribosomal system, the catalytic hydrolysis of pppGpp to ppGpp by elongation factor G (EF-G) and ribosomes occurred at a rate that was approximately 30% of the hydrolysis rate observed for GTP under identical conditions [1]. Despite this lower hydrolysis rate, the binding of pppGpp to EF-G in the presence of fusidic acid reached 75-85% of the binding levels seen for GTP and GDP [1].

Translation GTPase Activity Protein Synthesis

pppGpp Causes Synthetic Lethality in gppA spoT E. coli Mutants, Unlike ppGpp

Genetic experiments in E. coli revealed that a double knockout strain lacking both the pppGpp 5'-phosphohydrolase (GppA) and the ppGpp/pGpp hydrolase (SpoT) was inviable, whereas single mutants were viable [1]. This lethality was linked to uncontrolled accumulation of pppGpp, which exerts heightened toxicity compared to ppGpp by activating RelA and initiating a 'vicious cycle' of alarmone synthesis [1]. In contrast, ppGpp accumulation under similar conditions did not produce this lethal phenotype [1].

Bacterial Genetics Alarmone Toxicity Stringent Response

pppGpp Binds and Activates RelA Through a Unique Allosteric Site Not Present in SpoT

Structural and functional analyses localized a specific allosteric pppGpp binding site at the interface between the SYNTH and pseudo-HD/HD domains of RelA [1]. Binding of pppGpp to this site stimulates RelA activity by relieving intra-NTD autoinhibition, enabling efficient alarmone production upon amino acid starvation [1]. Critically, this allosteric site and the corresponding activation mechanism are absent in the E. coli SpoT enzyme, which consequently displays weak synthetase activity and is not activated by pppGpp [1].

Allosteric Regulation Enzyme Activation Feedback Control

pppGpp Inhibits E. coli DnaG Primase Less Efficiently Than ppGpp

In direct inhibition assays using purified E. coli DnaG primase, both pppGpp and ppGpp inhibited enzyme activity, but ppGpp was found to be the more efficient inhibitor [1]. This differential sensitivity highlights that the two alarmones do not regulate all downstream targets with equal potency, and the choice of nucleotide can significantly impact the magnitude of observed inhibition in replication studies.

DNA Replication Primase Inhibition Stringent Control

pppGpp Is a Substrate for GppA with an Apparent Km of 0.11 mM

The enzyme pppGpp-5'-phosphohydrolase (GppA) from E. coli specifically converts pppGpp to ppGpp. Kinetic characterization revealed an apparent Km of 0.11 mM for pppGpp [1]. The enzyme displayed high specificity, failing to hydrolyze GTP, ATP, ppGpp, or the adenosine analog pppApp, and was not inhibited by these nucleotides [1]. This kinetic parameter is essential for metabolic flux modeling and for designing in vitro assays involving pppGpp conversion.

Enzyme Kinetics Nucleotide Metabolism Phosphohydrolase

Recommended Research Applications for Guanosine 3'-diphosphate 5'-triphosphate (pppGpp)


Dissecting Allosteric Activation of RelA in the Bacterial Stringent Response

pppGpp is the required nucleotide for studying the positive feedback regulation of RelA synthetase activity. Its unique ability to bind an allosteric site between the SYNTH and HD/pseudo-HD domains and relieve autoinhibition cannot be replicated by ppGpp or GTP [1]. Experiments investigating the kinetics of (p)ppGpp accumulation during amino acid starvation should use pppGpp to accurately model this activation step.

Investigating Differential Toxicity and Genetic Lethality in E. coli

For studies examining bacterial persistence, antibiotic tolerance, or the physiological consequences of alarmone imbalance, pppGpp is the essential reagent. Its heightened toxicity in gppA spoT double mutants, compared to ppGpp, makes it a specific tool for probing synthetic lethal interactions and the 'vicious cycle' of RelA activation [2].

Quantifying Target Binding Affinity and Inhibition Potency

Given the 10-fold difference in Kd and 17-fold difference in IC50 between pppGpp and ppGpp for certain protein targets, accurate determination of binding parameters or enzyme inhibition constants requires the use of pppGpp as the ligand or inhibitor [3]. Substituting ppGpp will yield quantitatively incorrect results and misrepresent the alarmone's true biochemical profile.

In Vitro Transcription-Translation Studies with EF-G

In ribosomal systems, pppGpp is the correct nucleotide for assaying EF-G-dependent GTPase activity or translocation fidelity. Its hydrolysis rate, which is only 30% that of GTP, provides a specific readout for alarmone function that is distinct from standard GTP-driven translation [4]. This allows researchers to decouple alarmone signaling from canonical translation elongation.

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